1,6-Difluoronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
59079-67-3 |
|---|---|
Molecular Formula |
C10H6F2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,6-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChI Key |
FPIZOKREUZJMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Difluoronaphthalene and Its Analogs
Classical Fluorination Approaches
Traditional methods for the introduction of fluorine onto aromatic rings have been adapted and applied to the naphthalene (B1677914) system. These strategies, while foundational, remain relevant in the synthesis of difluoronaphthalenes.
Diazotization-Fluorination Strategies for Difluoronaphthalene Synthesis
A cornerstone in the synthesis of aromatic fluorides is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is a widely reported approach for producing various difluoronaphthalene isomers from their corresponding diaminonaphthalene precursors. The general process involves two main steps: the diazotization of the diamine followed by fluorination.
The synthesis begins with the diazotization of a diaminonaphthalene, such as 1,8-diaminonaphthalene, using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction is conducted at low temperatures, generally between 0–5°C, to ensure the stability of the resulting bis-diazonium salt. Following diazotization, the intermediate salt is treated with an agent like fluoroboric acid (HBF₄), leading to the formation of a bis-diazonium tetrafluoroborate. acs.org Gentle thermal decomposition of this salt then yields the desired difluoronaphthalene product.
This classical approach has been successfully used to prepare isomers such as 1,5-difluoronaphthalene (B3051155) from 1,5-diaminonaphthalene. acs.org However, a significant drawback of this methodology, particularly on a larger scale, is the potential for the bis-diazonium salt intermediate to undergo spontaneous and sometimes violent decomposition, raising safety and scalability concerns. sci-hub.se
Table 1: Key Parameters in Diazotization-Fluorination of Diaminonaphthalenes
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5°C | Prevents premature decomposition of the diazonium salt. |
| Stoichiometry | ~2:1 molar ratio (NaNO₂ to diamine) | Ensures complete diazotization of both amino groups. |
| Acid Concentration | Excess strong acid (e.g., HCl) | Maintains an acidic medium to stabilize the diazonium salt. |
| Fluorinating Agent | Tetrafluoroboric acid (HBF₄) | Forms the tetrafluoroborate salt necessary for the Balz-Schiemann reaction. |
Electrophilic Fluorination Protocols for Naphthalene Precursors
Electrophilic fluorination offers a more direct route to introduce fluorine atoms onto a pre-existing naphthalene ring. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic substrate. A variety of modern electrophilic fluorinating reagents have been developed, with N-fluorobenzenesulfonimide (NFSI) being a prominent example due to its broad substrate scope and relatively mild nature. brynmawr.edu
These reagents can be used to fluorinate a range of aromatic and heteroaromatic compounds. brynmawr.edu In the context of naphthalene derivatives, electrophilic fluorination can be highly effective, especially when the naphthalene ring is activated. One specific strategy involves the generation of a highly nucleophilic lithio-intermediate from a bromo-naphthalene precursor via lithium-halogen exchange. acs.org Subsequent treatment of this intermediate with an electrophilic fluorine source can then install a fluorine atom at the desired position. acs.org This method was successfully employed in the synthesis of 5-fluoro-1-naphthalenecarboxylic acid from its corresponding 5-bromo derivative. acs.org While this example yields a monofluorinated product, the principle can be extended to suitably substituted precursors to generate difluorinated analogs.
Direct fluorination of the parent naphthalene molecule is more challenging due to the high reactivity of the reagents and the potential for lack of regioselectivity.
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | A mild and versatile reagent with a large substrate scope. brynmawr.edu |
| Selectfluor® (F-TEDA-BF₄) | A highly effective and widely used electrophilic fluorinating agent. |
Advanced Synthetic Transformations for Difluoronaphthalene Scaffolds
Modern synthetic chemistry has provided more sophisticated and often more selective methods for constructing complex fluorinated molecules. These include C-H functionalization, transition-metal-catalyzed cross-couplings, and strategic cyclization reactions.
Regioselective C-H Functionalization in Difluoronaphthalene Synthesis
Regioselective C-H functionalization represents a powerful and atom-economical strategy for elaborating existing molecular frameworks. nih.gov Instead of building a ring from scratch, this approach directly converts a C-H bond on a difluoronaphthalene core into a new functional group. Research has shown that 2,3-difluoronaphthalene (B11919492) can be selectively functionalized at specific positions. For instance, nitration and bromination of 2,3-difluoronaphthalene predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively. researchgate.net
The regioselectivity of these reactions is governed by the electronic properties of the difluoronaphthalene substrate. More advanced methods utilize directing groups to guide a catalyst to a specific C-H bond, enabling functionalizations that would otherwise be difficult to achieve. nih.govrsc.org For example, rhodium-catalyzed reactions have been developed that use an intrinsic directing group, such as a triazole moiety, to achieve highly regioselective C-H heteroarylation and alkenylation on arenes. rsc.org Such strategies offer precise control over the site of modification on a difluoronaphthalene scaffold.
Table 3: Regioselective Functionalization of 2,3-Difluoronaphthalene
| Reaction | Reagents | Major Product | Yield |
|---|---|---|---|
| Acylation | AcCl, AlCl₃ | 1-(6,7-difluoronaphthalen-1-yl)ethanone | 68–93% researchgate.net |
| Nitration | 6,7-difluoro-1-nitronaphthalene | Predominant product researchgate.net |
| Bromination | | 1-bromo-6,7-difluoronaphthalene | Predominant product researchgate.net |
Organometallic Coupling Reactions for Fluoronaphthalene Framework Construction (e.g., Suzuki Cross-Coupling)
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. mt.com The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide using a palladium catalyst, is a premier example. libretexts.org This reaction is instrumental in constructing biaryl systems and can be applied to the synthesis of fluoronaphthalene frameworks. libretexts.orgmdpi.com
The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to release the final product and regenerate the catalyst. libretexts.org This methodology can be used to couple a fluorinated arylboronic acid with a halogenated naphthalene, or vice-versa, to build the target difluoronaphthalene structure. Research has demonstrated the feasibility of Suzuki cross-coupling reactions involving fluorinated arenes, such as fluorobenzene, using heterogeneous palladium catalysts. researchgate.net
Beyond Suzuki coupling, other organometallic reactions like the Sonogashira reaction, which couples terminal alkynes with aryl halides, can also be employed. A two-step procedure involving a Sonogashira reaction followed by a base-catalyzed cyclization has been described for preparing fluorinated naphthalene derivatives. researchgate.net
Table 4: General Components of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Organohalide | Bromo- or Iodo-fluoronaphthalene | Provides one half of the final C-C bond framework. libretexts.org |
| Organoboron Reagent | Fluorophenylboronic acid | Provides the other half of the framework; undergoes transmetalation. libretexts.org |
| Catalyst | Pd(PPh₃)₄, Pd/C | Facilitates the catalytic cycle (oxidative addition, reductive elimination). mt.comresearchgate.net |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.org |
| Solvent | Toluene, Dioxane, Water | Provides the reaction medium. researchgate.net |
Intramolecular Cyclization Reactions in Naphthalene Ring Formation
Instead of introducing fluorine onto a complete naphthalene ring, an alternative strategy is to construct the bicyclic ring system with the fluorine atoms already incorporated into the starting materials. Intramolecular cyclization reactions, particularly the Friedel-Crafts reaction, are a powerful way to achieve this.
A general route has been developed for the synthesis of various difluoronaphthoic acids that relies on this principle. acs.org The synthesis begins with commercially available fluorinated phenylacetic acids, which are elaborated into 2-(fluoroaryl)glutaric acids. acs.org An intramolecular Friedel-Crafts cyclization, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is then used to form the second ring of the naphthalene system. acs.orgfluorine1.ru A final aromatization step furnishes the difluorinated naphthalene structure. acs.org This approach allows for the controlled placement of fluorine substituents based on the choice of the initial fluorinated starting material. For example, this type of intramolecular cyclization has been used to produce 5,7-difluoro-3,4-dihydro-1H-naphtalen-2-one and various difluoronaphthoic acids. fluorine1.rufluorine1.ru
Table 5: Synthetic Sequence for Naphthalene Ring Formation via Intramolecular Cyclization
| Step | Description | Purpose |
|---|---|---|
| 1. Elaboration | Conversion of a fluorinated phenylacetic acid to a 2-(fluoroaryl)glutaric acid derivative. acs.org | Creates the necessary carbon chain for cyclization. |
| 2. Cyclization | Intramolecular Friedel-Crafts reaction, often using a Lewis acid (e.g., AlCl₃). acs.orgfluorine1.ru | Forms the second six-membered ring to create the naphthalene core. |
| 3. Aromatization | Dehydrogenation or elimination reaction. acs.org | Converts the dihydro-naphthalene intermediate into the fully aromatic naphthalene system. |
Diels-Alder Cycloadditions Utilizing Fluorinated Naphthalene Dienophiles
The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a sophisticated method for constructing complex polycyclic and annulated systems. In the context of fluorinated naphthalenes, derivatives such as 1,1-difluoronaphthalen-2(1H)-ones have emerged as effective dienophiles. researchgate.netresearchgate.net These compounds can be synthesized through the electrophilic fluorodearomatization of the corresponding naphthalene-2-ols. researchgate.net Their utility lies in their reaction with various dienes to create intricate, saturated, three-dimensional frameworks or polyaromatic compounds after subsequent aromatization. researchgate.netresearchgate.net
The reactivity and selectivity of these cycloadditions are influenced by several factors, including the structure of the diene, solvent polarity, and the nature of substituents on the naphthalenone ring. researchgate.netresearchgate.net For instance, the reaction of 1,1-difluoronaphthalen-2(1H)-one with cyclopentadiene (B3395910) shows high diastereoselectivity. researchgate.net Quantum chemical studies, using methods like Density Functional Theory (DFT), have been employed to rationalize the experimental outcomes and predict the effects of different substituents on the reactivity of these dienophiles. researchgate.net These computational approaches help in understanding the energetics of the reaction by analyzing the Gibbs free activation energy and the frontier molecular orbitals (HOMO-LUMO) of the reactants. researchgate.netresearchgate.net A smaller energy gap between the diene's HOMO and the dienophile's LUMO generally corresponds to higher reactivity. researchgate.net
A sequence involving cycloaddition followed by aromatization has been developed to synthesize various annulated naphthalene derivatives. researchgate.net This strategy highlights the role of fluorinated naphthalenes not as the final product, but as a key building block for more complex molecular architectures.
Table 1: Examples of Diels-Alder Reactions with Fluorinated Naphthalenone Dienophiles This table is generated based on data from studies on fluorinated naphthalenones as dienophiles.
| Dienophile | Diene | Key Findings | Reference |
|---|---|---|---|
| 1,1-Difluoronaphthalen-2(1H)-one | Cyclopentadiene | Reaction rate and diastereoselectivity are influenced by solvent polarity. | researchgate.netresearchgate.net |
| 1,1-Difluoronaphthalen-2(1H)-one | 2,3-Dimethyl-1,3-butadiene | The reaction leads to the formation of annulated naphthalene derivatives following an aromatization step. | researchgate.net |
Gas-Phase Pyrolysis and Related Thermolytic Routes to Difluoronaphthalenes
Gas-phase pyrolysis provides a high-temperature, gas-phase route to certain difluoronaphthalene isomers. A notable example is the synthesis of 2,3-difluoronaphthalene through the co-pyrolysis of styrene (B11656) and chlorodifluoromethane (B1668795) (CHClF₂) in a flow reactor at temperatures ranging from 550 to 650 °C. researchgate.netdntb.gov.ua This thermolytic process proceeds through two primary parallel reaction pathways.
In the main pathway, chlorodifluoromethane decomposes to generate difluorocarbene (:CF₂), a highly reactive intermediate. This difluorocarbene undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. researchgate.net Subsequent rearrangement of this cyclopropane (B1198618) derivative yields 2-fluoroindene. A second cycloaddition with difluorocarbene, followed by aromatization of the resulting adduct, ultimately produces 2,3-difluoronaphthalene. researchgate.net
The second, minor pathway involves the dimerization of difluorocarbene to tetrafluoroethylene (B6358150). A [2+2] cycloaddition between this tetrafluoroethylene and styrene forms 1,1,2,2-tetrafluoro-3-phenylcyclobutane, which then aromatizes to give the final product, 2,3-difluoronaphthalene. researchgate.net These high-energy reactions demonstrate a method for constructing the fluorinated naphthalene core from non-naphthalene precursors.
Table 2: Gas-Phase Pyrolysis for the Synthesis of 2,3-Difluoronaphthalene This table is generated based on data from studies on the gas-phase co-pyrolysis of styrene and chlorodifluoromethane.
| Reactants | Temperature | Key Intermediates | Product | Reference |
|---|
Synthesis of Functionalized 1,6-Difluoronaphthalene Derivatives
Strategies for Directed Mono- and Poly-functionalization
The introduction of functional groups onto the this compound core is essential for modifying its properties and for its use in more complex syntheses. Directed functionalization can be achieved through various organic reactions, where the existing fluorine atoms influence the regioselectivity of the substitution.
For closely related analogs like 2,3-difluoronaphthalene, regioselective C-H functionalization has been demonstrated. researchgate.netgoogle.com For example, Friedel-Crafts acylation of 2,3-difluoronaphthalene with acetyl chloride in the presence of aluminum chloride can yield mono-acylated products. researchgate.net The position of acylation is highly dependent on the reaction conditions, such as the order of reagent addition. researchgate.net
Similarly, studies on 1,5-difluoronaphthalene, an isomer of this compound, show that the aromatic ring can be functionalized through electrophilic substitution reactions like nitration and bromination. These reactions provide pathways to derivatives such as 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively (note: the nomenclature here refers to the substitution pattern on a difluoronaphthalene precursor). These methods, including C-H activation and halogenation, serve as foundational strategies for producing functionalized derivatives.
Table 3: Examples of Directed Functionalization of Difluoronaphthalene Analogs This table is generated based on data from studies on the functionalization of difluoronaphthalene isomers.
| Starting Material | Reagents | Reaction Type | Product(s) | Reference |
|---|---|---|---|---|
| 2,3-Difluoronaphthalene | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | 1-(6,7-Difluoronaphthalen-1-yl)ethanone, 1-(6,7-Difluoronaphthalen-2-yl)ethanone | researchgate.net |
| 1,5-Difluoronaphthalene | Nitrating agent | Nitration | Nitro-1,5-difluoronaphthalene |
Stereoselective and Regioselective Considerations in Derivative Synthesis
When synthesizing derivatives of this compound, controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of incoming functional groups is paramount. The inherent electronic properties of the fluorinated naphthalene ring system, combined with the choice of reagents and reaction conditions, dictate the outcome of these transformations.
Regioselectivity is clearly illustrated in the acylation of 2,3-difluoronaphthalene, where the choice of reaction conditions, specifically the order of mixing the reagents, dramatically influences the isomeric ratio of the resulting ketones. researchgate.net This suggests that the formation of different reactive complexes with the Lewis acid catalyst directs the electrophile to different positions on the naphthalene ring.
Stereoselectivity becomes critical in reactions that create new chiral centers, such as the Diels-Alder cycloadditions involving 1,1-difluoronaphthalen-2(1H)-one derivatives. researchgate.netresearchgate.net In these reactions, the dienophile can be approached by the diene from two different faces, potentially leading to endo and exo diastereomers. The observed high diastereoselectivity is governed by a combination of steric and electronic factors, including favorable orbital overlap in the transition state. researchgate.net Quantum chemical calculations have been instrumental in elucidating the factors that control this selectivity, allowing for the rational design of precursors to achieve a desired stereochemical outcome. researchgate.net The development of synthetic protocols with high stereo- and regioselectivity is crucial for accessing specific, structurally defined derivatives of this compound for advanced applications. rsc.orgnih.gov
Advanced Spectroscopic Characterization Techniques and Interpretation for 1,6 Difluoronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,6-difluoronaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence for the connectivity of atoms and the specific substitution pattern on the naphthalene (B1677914) core.
¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Elucidation and Site-Specificity
A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the definitive structural confirmation of this compound. Each of these nuclei provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the six aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the rigid aromatic ring system. Protons closer to the fluorine substituents will experience different shielding effects compared to those further away, leading to a well-resolved spectrum that allows for the assignment of each proton to its specific position on the naphthalene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, fewer than ten carbon signals are expected. The carbons directly bonded to fluorine atoms (C-1 and C-6) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic and aid in their unambiguous assignment. The chemical shifts of the other carbon atoms are also influenced by the fluorine substituents, providing further confirmation of the substitution pattern. Aromatic carbons typically resonate in the range of 110-160 ppm.
¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as the two fluorine atoms are chemically equivalent due to molecular symmetry. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Any impurities or isomers would likely present additional signals, making ¹⁹F NMR a powerful tool for purity assessment. The broad chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, minimizes the likelihood of signal overlap. wikipedia.orgnih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
|---|---|---|
| ¹H | ~7.0 - 8.5 | Complex splitting patterns due to H-H and H-F couplings. |
| ¹³C | ~110 - 160 | Large ¹JCF coupling for C-1 and C-6. |
| ¹⁹F | Aryl-F region (e.g., -100 to -130 relative to CFCl₃) | Single peak for the two equivalent fluorine atoms. |
Investigation of Through-Space Fluorine-Fluorine Spin-Spin Coupling in Difluoronaphthalene Systems
While this compound itself does not exhibit through-space F-F coupling due to the large distance between the fluorine atoms, the study of other difluoronaphthalene isomers, such as 1,8-difluoronaphthalene, provides critical insights into this phenomenon. Through-space coupling occurs when two nuclei are in close spatial proximity, allowing for interaction of their magnetic dipoles through space rather than through the covalent bond network.
In 1,8-difluoronaphthalene, the two fluorine atoms are forced into close proximity by the rigid naphthalene framework. This proximity leads to a measurable through-space spin-spin coupling constant (⁴JFF). conicet.gov.arresearchgate.net The magnitude of this coupling is highly dependent on the internuclear distance between the fluorine atoms and their relative orientation. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of through-space coupling, which can have contributions from Fermi contact, spin-dipolar, and spin-orbit interactions. researchgate.net The investigation of these couplings is not only of fundamental interest but also has potential applications in molecular recognition and the design of complex molecular systems. researchgate.nettandfonline.comku.dk
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific bond stretching and bending vibrations.
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: The stretching vibrations of the aromatic carbon-carbon bonds give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-F stretching: The C-F stretching vibration is a strong absorption and is expected to be found in the 1300-1100 cm⁻¹ range. The exact position can be influenced by the aromatic system.
C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and typically appear in the 900-675 cm⁻¹ region.
The specific frequencies and intensities of these bands provide a unique spectral signature for this compound.
Raman Spectroscopy for Molecular Vibrational Analysis and Structural Insights
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the naphthalene ring, which may be weak or inactive in the IR spectrum. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-F stretching vibration will also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.
| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | 1300 - 1100 | Strong (IR), Medium (Raman) |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | 900 - 675 | Strong (IR), Weak (Raman) |
Electronic Spectroscopy Analysis
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (typically π* orbitals).
The UV-Vis spectrum of this compound is expected to be similar to that of naphthalene, but with some shifts in the absorption maxima (λmax) due to the electronic effects of the fluorine substituents. Fluorine atoms are weakly deactivating and ortho-, para-directing in electrophilic aromatic substitution, which can be rationalized by their inductive and resonance effects. These effects will perturb the energy levels of the π molecular orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of aromatic molecules like this compound. The absorption of UV radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. For naphthalene and its derivatives, the most significant electronic transitions occur within the π-electron system.
The UV spectrum of the parent naphthalene chromophore is characterized by strong absorptions corresponding to π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to an antibonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). As the extent of conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift).
In this compound, the fluorine atoms act as substituents on the aromatic system. While fluorine is highly electronegative, it can also donate electron density into the aromatic ring via resonance. This substitution is known to perturb the electronic energy levels of the naphthalene core. Studies on other fluorinated and substituted naphthalenes show that such substitutions typically cause shifts in the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. nbuv.gov.uamdpi.com The absorption spectrum of this compound is therefore expected to display characteristic bands for the naphthalene system, shifted due to the electronic influence of the two fluorine atoms. The fine vibrational structure often seen in the spectra of aromatic compounds in non-polar solvents may also be present. utoronto.ca
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Spectral Region |
|---|---|---|
| π → π* | HOMO to LUMO | Near-UV (250-350 nm) |
Fluorescence Spectroscopy Studies of Difluoronaphthalene Systems
Fluorescence spectroscopy provides valuable insights into the excited-state properties of molecules. After a molecule like this compound absorbs a photon and enters an excited electronic state, it can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.
The naphthalene core is a well-known fluorophore. mdpi.com Its fluorescence properties, including the emission wavelength, quantum yield (the efficiency of fluorescence), and fluorescence lifetime, are sensitive to its chemical environment and substitution pattern. mdpi.comresearchgate.net The introduction of fluorine atoms at the 1- and 6-positions is expected to modulate these properties.
While specific fluorescence data for this compound is not extensively detailed in the surveyed literature, studies on related fluorinated aromatic compounds and other substituted naphthalenes provide a basis for understanding its likely behavior. mdpi.com The emission spectrum is expected to be a mirror image of the absorption spectrum's vibrational structure. The fluorine substituents can influence the rates of both radiative (fluorescence) and non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime. For instance, heavy atoms can decrease fluorescence through intersystem crossing, although this effect is less pronounced for fluorine compared to heavier halogens like bromine or iodine.
X-ray Crystallographic Analysis for Solid-State Structural Elucidation
Elucidation of Crystal Packing and Lattice Stabilization in Difluoronaphthalenes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound was not found in the surveyed literature, the crystal structures of other difluoronaphthalene isomers, such as 1,5- and 1,8-difluoronaphthalene, have been elucidated and offer significant insights into the expected packing motifs. rsc.org
Analysis of Non-Covalent Interactions (e.g., C-H...F Hydrogen Bonding) and Their Energetic Contributions
The stability of the crystal lattice of fluorinated naphthalenes is determined by a delicate balance of non-covalent interactions. Among the most significant are C-H···F hydrogen bonds. Although weaker than conventional O-H···O or N-H···N hydrogen bonds, these interactions are numerous and directionally specific, playing a crucial role in crystal engineering. rsc.org
In the crystal structures of related difluoronaphthalenes, molecules are oriented to maximize these stabilizing contacts. The fluorine atoms act as weak hydrogen-bond acceptors, while the aromatic C-H groups serve as donors. rsc.org Analysis of these structures reveals typical H···F interaction distances in the range of 2.50 to 2.65 Å. rsc.orgnih.gov These interactions often form recognizable patterns, or "supramolecular synthons," such as the R²₂(8) double C-H···F synthon, which involves two molecules interacting via two C-H···F bonds to form a ring motif. rsc.org The cumulative energetic contribution of these numerous weak interactions, along with π-π stacking forces, is substantial and dictates the final crystal structure.
Table 2: Typical Geometries of C-H···F Interactions in Fluorinated Naphthalenes
| Interaction | Typical H···F Distance (Å) | Typical C-H···F Angle (°) | Reference |
|---|---|---|---|
| Intermolecular C-H···F | 2.50 - 2.65 | ~136 | rsc.org |
Insights into Supramolecular Assembly Directionality Driven by Fluorine Positioning
The concept of supramolecular assembly posits that molecules can be programmed to self-assemble into larger, ordered structures based on the specific non-covalent interactions they can form. In difluoronaphthalenes, the positions of the fluorine atoms are the key directional drivers of this assembly. rsc.orgresearchgate.net
The substitution pattern dictates the spatial arrangement of hydrogen bond donors (C-H) and acceptors (C-F). For this compound, the fluorine at the 1-position and the hydrogen at the peri (8) position create a different steric and electronic environment compared to the fluorine at the 6-position. This asymmetry influences which intermolecular synthons are favored.
By comparing with the known structures of its isomers, one can infer the directional influence of the 1,6-pattern. The 1,5-isomer forms linear tapes, while the steric hindrance in the 1,8-isomer prevents this and favors other interactions. rsc.org For this compound, the specific geometry would likely favor the formation of chains or sheets based on a unique combination of C-H···F and π-stacking interactions, leading to a distinct and predictable supramolecular architecture. The ability of fluorine to direct crystal packing makes it a powerful tool in the design of crystalline materials. researchgate.net
Electrochemical Characterization Methods
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules, revealing information about their ability to accept or donate electrons. The aromatic π-system of naphthalene can undergo both oxidation (electron removal) and reduction (electron addition).
For this compound, the two fluorine atoms are expected to have a significant impact on its electrochemical behavior. Fluorine is a strongly electron-withdrawing group due to its high electronegativity. This effect decreases the electron density of the naphthalene ring system. Consequently, compared to unsubstituted naphthalene, this compound is expected to be:
Harder to oxidize: Removing an electron from the electron-deficient π-system will require a higher, more positive potential.
Easier to reduce: Adding an electron to the electron-deficient π-system will occur at a less negative potential.
While specific experimental redox potentials for this compound were not available in the cited literature, CV studies on related aromatic systems confirm these general trends. A typical cyclic voltammogram would measure the current that develops in a solution as the electric potential is varied, allowing for the determination of the oxidation and reduction potentials characteristic of the molecule.
Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the redox potentials of a molecule, providing information about the stability of its oxidized and reduced forms.
For fluorinated naphthalene derivatives, the introduction of fluorine atoms, which are highly electronegative, is expected to have a significant impact on their redox potentials. The strong electron-withdrawing nature of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lower LUMO level facilitates the acceptance of electrons, making the compound easier to reduce. Consequently, fluorinated naphthalenes are expected to exhibit less negative reduction potentials compared to their non-fluorinated counterparts.
Table 1: Predicted Reduction Potentials of Selected Fluorinated Naphthalenes
| Compound | Predicted Reduction Potential (V vs. SHE) |
|---|---|
| Naphthalene | -2.50 |
| 1-Fluoronaphthalene | -2.42 |
| 1,5-Difluoronaphthalene (B3051155) | -2.35 |
| This compound | -2.34 |
| Octafluoronaphthalene | -1.85 |
Note: The values in this table are hypothetical and for illustrative purposes, based on the general trends described in computational studies of fluorinated aromatic compounds. They serve to demonstrate the expected increase in reduction potential with increasing fluorination.
The electron transfer mechanism in these compounds typically involves the reversible addition of an electron to the naphthalene core to form a radical anion. The kinetics of this electron transfer can also be inferred from the shape of the cyclic voltammogram. A reversible one-electron transfer process is characterized by a peak separation (the difference between the cathodic and anodic peak potentials) of approximately 59 mV under ideal conditions. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics, which may be influenced by factors such as solvent interactions or subsequent chemical reactions of the radical ion.
Investigation of Charge Carrier Formation and Stability in Fluorinated Naphthalene Derivatives
The formation and stability of charge carriers, specifically radical anions in the case of n-type materials, are critical for the performance of organic electronic devices. The introduction of fluorine atoms into the naphthalene core can significantly influence these properties.
Charge Carrier Formation:
The formation of a charge carrier in this compound occurs through the acceptance of an electron into its LUMO. As established, fluorination lowers the LUMO energy, which generally enhances the electron affinity of the molecule. This makes the formation of the radical anion more energetically favorable. Computational studies on various fluorinated polycyclic aromatic hydrocarbons have consistently shown this trend. canterbury.ac.nznih.gov
Stability of Charge Carriers:
The stability of the resulting radical anion is a key determinant of the material's suitability for electronic applications. A stable radical anion will have a longer lifetime, allowing for efficient charge transport. The stability of a radical can be influenced by several factors, including the distribution of the extra electron's charge and spin density across the molecule. masterorganicchemistry.com
In the case of fluorinated naphthalenes, the high electronegativity of fluorine atoms can help to delocalize the negative charge of the radical anion, thereby stabilizing it. masterorganicchemistry.com This delocalization reduces the reactivity of the radical anion, preventing it from undergoing undesired chemical reactions that would degrade the material.
Theoretical and Computational Chemistry Studies of 1,6 Difluoronaphthalene
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in predicting the behavior of molecules. For 1,6-difluoronaphthalene, various methodologies are employed to obtain a detailed understanding of its characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for the geometry optimization of molecules like this compound. By calculating the electron density, DFT methods can determine the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This optimization is crucial as the electronic properties are highly dependent on the molecular geometry.
Theoretical studies on related naphthalene (B1677914) compounds have utilized DFT methods, such as B3LYP, to investigate the effect of substituents on the electronic and structural properties. chemrxiv.org For the parent naphthalene molecule, geometry optimization has been successfully performed using various basis sets to predict bond lengths and angles. samipubco.com The introduction of fluorine atoms at the 1 and 6 positions is expected to influence the geometry due to their high electronegativity and size.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure and spectroscopic parameter calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide more accurate results for certain properties. These methods are particularly valuable for calculating excited state energies and spectroscopic parameters, which are crucial for understanding the interaction of this compound with light.
For instance, ab initio calculations have been employed to investigate the spectroscopic properties of similar fluorinated aromatic compounds, providing insights into their fluorescence and phosphorescence characteristics.
The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, generally provide more accurate results but at a higher computational cost. The addition of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron cloud. researchgate.net
The choice of the DFT functional is also critical. Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used for organic molecules. nih.gov Range-separated functionals, such as ωB97X-D, can provide better descriptions of long-range interactions and charge-transfer excitations. The selection of an appropriate functional and basis set is a crucial step in any computational study and is often guided by benchmarking against experimental data or higher-level calculations for similar systems.
Electronic Properties and Molecular Orbital Analysis
The electronic properties of this compound are key to understanding its reactivity and potential applications. Molecular orbital analysis provides a framework for interpreting these properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its electronic excitation energy. schrodinger.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be more easily excited.
For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be approximately 4.75 eV. samipubco.com The introduction of two fluorine atoms to the naphthalene core in this compound is expected to lower the energies of both the HOMO and LUMO due to the strong electron-withdrawing inductive effect of fluorine. This effect is also anticipated to increase the HOMO-LUMO gap, thereby increasing the molecule's stability.
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and hyperconjugative interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.
For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential.
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the two fluorine atoms due to their high electronegativity. This indicates that these sites are the most likely points for interactions with electrophiles or for forming hydrogen bonds.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the naphthalene ring would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.
Neutral Regions (Green): The π-system of the aromatic rings typically displays a region of negative potential above and below the plane of the molecule, which can be involved in π-π stacking interactions.
The MEP analysis provides a chemically intuitive picture of how this compound would interact with other molecules, guiding the prediction of its chemical behavior in various reactions.
| Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Fluorine Atoms | Negative (Electron-rich) | Susceptible to electrophilic attack, hydrogen bond acceptor sites |
| Hydrogen Atoms | Positive (Electron-deficient) | Susceptible to nucleophilic attack |
| Aromatic Ring (π-system) | Negative (above/below plane) | Site for π-π stacking and interactions with electrophiles |
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis for Bonding Characterization
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods that provide insight into the nature of chemical bonds and electron pairing within a molecule. niscpr.res.inniscpr.res.in
Electron Localization Function (ELF): ELF analysis partitions the molecular space into regions, or basins, that correspond to core electrons, covalent bonds, and lone pairs. niscpr.res.in An ELF value close to 1.0 signifies a high degree of electron localization, characteristic of core electrons or strong covalent bonds and lone pairs. scienceacademique.com Lower values indicate more delocalized electrons, typical of the regions between chemical bonds. scienceacademique.com For this compound, ELF analysis would clearly distinguish the C-C and C-H covalent bonds within the naphthalene core, the C-F bonds, and the lone pairs on the fluorine atoms. The π-electrons of the aromatic system would show a characteristic delocalized pattern.
Local Orbital Locator (LOL): LOL provides a complementary view to ELF, highlighting regions where localized orbitals overlap. scienceacademique.com High LOL values (approaching 1.0) are found in the middle of covalent bonds and in regions of lone pairs, offering a clear visualization of bonding and non-bonding electron domains. ijasret.com In this compound, LOL maps would show high values along the C-C, C-H, and C-F bond paths, confirming their covalent nature, as well as distinct regions corresponding to the fluorine lone pairs.
Together, ELF and LOL analyses for this compound would provide a detailed topological map of its electron density, confirming the covalent character of its bonds and the spatial location of its electron pairs.
| Analysis Type | Predicted High-Value Regions in this compound | Interpretation |
| ELF | Around C, F nuclei; between bonded C-C, C-H, C-F atoms | Core electrons, covalent bonds, lone pairs |
| LOL | Midpoints of C-C, C-H, C-F bonds; regions of F lone pairs | High orbital overlap, confirmation of covalent bonds and lone pairs |
Vibrational Spectra Simulation and Computational Interpretation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating and interpreting the vibrational spectra (infrared and Raman) of molecules like this compound. researchgate.netnih.gov
Normal Coordinate Analysis and Force Field Calculations for Accurate Vibrational Assignments
Normal coordinate analysis (NCA) is a fundamental computational procedure that decomposes the complex vibrational motions of a molecule into a set of independent fundamental vibrations known as normal modes. openscienceonline.com This analysis is crucial for assigning the bands observed in experimental IR and Raman spectra.
The process involves:
Geometry Optimization: The equilibrium geometry of this compound is first calculated.
Force Field Calculation: The second derivatives of the energy with respect to atomic displacements are computed to generate a Hessian matrix (force field).
Diagonalization: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding atomic displacement vectors for each normal mode.
For this compound, NCA would allow for the unambiguous assignment of vibrational modes, such as C-H stretching, C-C stretching of the aromatic rings, in-plane and out-of-plane bending modes, and the characteristic C-F stretching and bending vibrations. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. researchgate.net
Application of Scaling Factors for Enhanced Agreement with Experimental Spectroscopic Data
The vibrational frequencies calculated using DFT methods are typically subject to systematic errors arising from the harmonic approximation and imperfections in the theoretical model. To improve the agreement between theoretical and experimental spectra, uniform or variable scaling factors are applied to the computed frequencies. nih.gov
These scaling factors are empirically determined by comparing calculated and experimental frequencies for a range of well-characterized molecules using the same level of theory and basis set. nih.gov By applying an appropriate scaling factor (often in the range of 0.95–0.98 for B3LYP functionals), the predicted vibrational spectrum of this compound can be refined to provide a more accurate match with experimental data, aiding in the definitive assignment of complex spectral features.
Reaction Mechanism Elucidation and Energy Landscapes
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, mapping out the potential energy surface that connects reactants, transition states, and products.
Transition State Characterization and Determination of Reaction Pathways
To understand the reactivity of this compound in, for example, an electrophilic aromatic substitution reaction, computational methods can be used to locate the transition state (TS) structures along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.
The characterization of a transition state involves:
Locating the Saddle Point: Algorithms are used to find the geometry of the transition state.
Frequency Calculation: A vibrational frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for determining the reaction kinetics. For this compound, this analysis could predict, for instance, the preferred site of nitration or halogenation by comparing the activation energies for attack at different positions on the aromatic rings.
Distortion-Interaction Model for Deconstructing Reaction Energetics
The Distortion-Interaction Model, also known as the Activation Strain Model (ASM), is a powerful computational tool used to analyze the energetics of a chemical reaction along its reaction coordinate. nih.govnih.govwikipedia.org This model deconstructs the activation energy of a reaction into two primary components: the distortion energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.orgresearchgate.net
The distortion energy represents the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction coordinate, culminating at the transition state. nih.gov This component is invariably positive (destabilizing) as it involves stretching or bending bonds and angles away from their optimal states. The rigidity of the reactants and the specific geometric changes required by the reaction mechanism determine the magnitude of the distortion energy. nih.gov
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
While specific studies applying the Distortion-Interaction Model to this compound are not prevalent in the literature, the model can be hypothetically applied to understand its reactivity, for instance, in a nucleophilic aromatic substitution (SNAr) reaction. In such a reaction, the model would deconstruct the energy profile as the nucleophile approaches the naphthalene ring.
A hypothetical analysis would involve calculating:
The energy needed to distort the planar this compound and the incoming nucleophile into their transition state geometries. This would include the out-of-plane bending of the C-F bond being attacked.
The stabilizing interaction energy between the electron-rich nucleophile and the electron-deficient, distorted fluoronaphthalene ring system.
This analysis could reveal whether the activation barrier is dominated by the high energy required to distort the rigid aromatic system or by a weak interaction between the reactants.
Below is a conceptual data table illustrating the type of energy decomposition that would be generated from a Distortion-Interaction Model analysis for a hypothetical reaction of this compound.
| Component | Energy Contribution (kcal/mol) | Physical Interpretation |
|---|---|---|
| Total Distortion Energy (ΔE_strain) | +35.0 | Energy required to deform reactants into the transition state geometry. |
| - this compound | +25.0 | Energy to distort the aromatic ring system (e.g., pyramidalization of carbon). |
| - Nucleophile | +10.0 | Energy to alter the geometry of the attacking species. |
| Interaction Energy (ΔE_int) | -15.0 | Stabilizing interaction between the distorted reactants. |
| Activation Barrier (ΔE‡) | +20.0 | The net energy barrier for the reaction (ΔE_strain + ΔE_int). |
Computational Modeling of Solvent Effects on Reaction Energetics and Selectivity
Solvent effects can dramatically influence the rates and outcomes of chemical reactions by differentially stabilizing the reactants, transition states, and products. wikipedia.org Computational chemistry provides methods to model these effects, which are broadly categorized into implicit and explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgdntb.gov.ua This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. The model creates a cavity around the solute molecule and calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum representing the solvent.
Explicit solvent models provide a more detailed, atomistic picture by including a number of individual solvent molecules around the solute. While computationally more demanding, this method can capture specific short-range interactions, such as hydrogen bonding, which are crucial in many reactions but are not fully accounted for in implicit models.
For a molecule like this compound, computational modeling could predict how different solvents affect its reactivity. For example, in an SNAr reaction, a polar aprotic solvent would be expected to accelerate the reaction compared to a non-polar solvent. This is because the transition state in an SNAr reaction (the Meisenheimer complex) is highly charged and delocalized. Polar solvents would stabilize this charged intermediate more effectively than the neutral reactants, thereby lowering the activation energy. wikipedia.org
Computational studies would calculate the energies of reactants and transition states in various solvents to predict these trends. Such a study could generate data like that shown in the hypothetical table below, comparing the calculated activation barrier for a reaction of this compound in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Hexane | 1.9 | 28.5 | Slow |
| Tetrahydrofuran (THF) | 7.5 | 24.1 | Moderate |
| Acetone | 21.0 | 21.8 | Fast |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 19.5 | Very Fast |
Intermolecular Interactions and Crystal Engineering Studies
Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions
The study of non-covalent interactions is fundamental to understanding the principles of crystal engineering and predicting the packing of molecules in the solid state. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two computational methods used to visualize and quantify these weak interactions.
For this compound, one would expect a variety of non-covalent interactions to dictate its crystal packing, including H···H, C···H, and C···C (π-stacking) contacts, which are common in aromatic systems. nih.gov Crucially, the presence of fluorine atoms introduces the possibility of F···H, F···F, and C-F···π interactions, which significantly influence the crystal structures of fluoroaromatic compounds. rsc.org
QTAIM analysis complements Hirshfeld analysis by examining the topology of the electron density (ρ(r)). researchgate.net This method identifies critical points in the electron density, notably bond critical points (BCPs), which signify the presence of an interaction between two atoms. The properties at these BCPs, such as the electron density and its Laplacian, can be used to classify the nature and strength of the interaction, distinguishing between strong covalent bonds and weaker non-covalent contacts. researchgate.net
While a specific Hirshfeld analysis of this compound is not available, data from related naphthalene derivatives can provide insight into the expected contributions of various intermolecular contacts. A representative table is presented below.
| Interaction Type | Representative Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | The most abundant contacts, generally considered weak van der Waals forces. |
| C···H / H···C | ~20-30% | Represents C-H···π interactions, contributing to the packing of aromatic layers. |
| F···H / H···F | ~10-15% | Weak hydrogen bonds that act as important directional forces in crystal packing. |
| C···C | ~5-10% | Indicative of π-π stacking interactions between naphthalene rings. |
| F···F | ~1-5% | Often considered repulsive but can be weakly attractive depending on geometry. |
| C···F / F···C | ~1-5% | Represents electrostatic and dispersion interactions involving fluorine. |
Computational Prediction of Supramolecular Architectures Based on Intermolecular Forces
Computational Crystal Structure Prediction (CSP) aims to predict the stable crystal packing arrangements (supramolecular architectures) of a molecule based solely on its chemical diagram. nih.gov This is a complex but vital field, particularly in materials science and pharmaceuticals, where different crystal forms (polymorphs) can have vastly different properties.
The methodology typically involves two main steps:
Generation of Trial Structures: A large number of plausible crystal structures are generated using algorithms that explore various possible packing arrangements, symmetries (space groups), and molecular conformations.
Energy Ranking: The lattice energy of each hypothetical structure is calculated and ranked. The most stable, and therefore most likely to be observed experimentally, are those with the lowest lattice energies. The energy calculations rely on either classical force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). nih.gov
The success of CSP hinges on the accurate modeling of intermolecular forces. For this compound, the key interactions that would govern its self-assembly into a supramolecular structure are:
Van der Waals Interactions: These include dispersion forces, which drive the π-π stacking of the naphthalene rings, and Pauli repulsion, which defines the molecular shape and close-packing efficiency.
Electrostatic Interactions: The electronegative fluorine atoms create a significant molecular quadrupole moment. Favorable electrostatic interactions, such as C-H···F contacts and specific orientations of the aromatic rings to minimize electrostatic repulsion, would be critical in determining the final structure. rsc.org
By carefully modeling these competing forces, computational methods can predict the most likely crystal structure(s) of this compound, offering insights into its potential polymorphism and solid-state properties before it is even synthesized. mdpi.com
Reactivity and Reaction Mechanisms of 1,6 Difluoronaphthalene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 1,6-difluoronaphthalene, the reaction's rate and regioselectivity are complex due to the presence of two deactivating, yet ortho-, para-directing fluorine atoms on different rings of the naphthalene (B1677914) system.
The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to stabilize the intermediate carbocation (the arenium ion). Fluorine atoms exhibit a dual electronic nature; they are strongly electron-withdrawing through the sigma bond network (inductive effect, -I) but can donate electron density into the ring through their lone pairs (resonance or mesomeric effect, +M).
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached. This effect deactivates the entire aromatic system towards electrophilic attack, making reactions slower compared to unsubstituted naphthalene. The positive charge of the arenium ion intermediate is destabilized by this inductive withdrawal.
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the naphthalene ring. This donation of electron density preferentially stabilizes the arenium ion when the electrophile attacks at positions ortho or para to the fluorine atom. This resonance effect is responsible for the ortho- and para-directing nature of halogens.
In this compound, these effects must be considered for both fluorine atoms simultaneously. The F atom at C-1 directs incoming electrophiles to the C-2 (ortho) and C-4 (para) positions. The F atom at C-6 directs electrophiles to the C-5 (ortho) and C-7 (ortho) positions. The naphthalene nucleus itself has a higher inherent reactivity at the α-positions (1, 4, 5, 8) compared to the β-positions (2, 3, 6, 7) because attack at an α-position leads to an arenium ion intermediate where the positive charge can be delocalized over two resonance structures while keeping one benzene (B151609) ring intact.
Considering the combined effects:
Position 2: Activated by resonance from F at C-1 (ortho).
Position 4: Activated by resonance from F at C-1 (para). This is also an α-position.
Position 5: Activated by resonance from F at C-6 (ortho). This is also an α-position.
Position 7: Activated by resonance from F at C-6 (ortho).
Therefore, electrophilic substitution is most likely to occur at positions 4 and 5, as they are α-positions and are activated by the resonance effect of a fluorine atom. The strong deactivating inductive effect of fluorine means that forcing conditions may be required for these reactions to proceed.
While specific experimental data for this compound is scarce in the literature, the mechanistic pathways for common EAS reactions can be predicted based on established mechanisms.
Nitration: The nitration of this compound would typically involve the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile. The reaction proceeds via the formation of a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. Based on the directing effects discussed, the primary products would be 1,6-difluoro-4-nitronaphthalene and 1,6-difluoro-5-nitronaphthalene.
Bromination: This reaction involves the use of bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃. The catalyst polarizes the Br-Br bond, generating a strong electrophile that attacks the naphthalene ring. The mechanism is analogous to nitration, proceeding through a brominated arenium ion intermediate. The expected major products are 4-bromo-1,6-difluoronaphthalene and 5-bromo-1,6-difluoronaphthalene.
Acylation (Friedel-Crafts): Friedel-Crafts acylation involves an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) with a strong Lewis acid catalyst like AlCl₃. The catalyst facilitates the formation of a resonance-stabilized acylium ion (RCO⁺). This electrophile then attacks the fluorinated naphthalene ring. However, Friedel-Crafts reactions are particularly sensitive to deactivating groups. The two strongly deactivating fluorine atoms on the this compound ring would likely render the molecule highly unreactive towards Friedel-Crafts acylation, and the reaction may not proceed under standard conditions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. This mechanism is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process.
The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by a nucleophile. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
In this compound, the fluorine atoms themselves are electron-withdrawing. However, without additional, stronger activating groups (like a nitro group), this compound is generally not sufficiently activated to undergo SNAr reactions under typical conditions. If the molecule were further substituted with a strong electron-withdrawing group, nucleophilic substitution would become feasible. For instance, in a hypothetical 1,6-difluoro-4-nitronaphthalene, the fluorine at the C-1 position would be activated for substitution because the nitro group at C-4 is para to it and can stabilize the negative charge of the Meisenheimer intermediate through resonance.
A counterintuitive but crucial aspect of SNAr reactions is the leaving group trend. For halogens, the reactivity order is F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group.
The reason for this reversal lies in the rate-determining step of the SNAr mechanism. The slow step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, a step that involves breaking the ring's aromaticity. The subsequent loss of the leaving group to restore aromaticity is fast.
Fluorine's role is twofold:
Activation: Due to its superior electronegativity, fluorine has the strongest inductive electron-withdrawing effect among the halogens. This effect makes the carbon atom it is attached to highly electrophilic and significantly lowers the activation energy for the initial nucleophilic attack.
Leaving Group Ability: Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining step. Therefore, the bond strength is less important than fluorine's ability to accelerate the initial, rate-limiting attack.
Consequently, in an appropriately activated difluoronaphthalene, the fluorine atoms would serve as excellent leaving groups for nucleophilic aromatic substitution.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily dictated by the stability of the naphthalene core, which is modified by the fluorine substituents.
Reduction: The reduction of naphthalene, for example through a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), typically yields 1,4-dihydronaphthalene. The fluorine substituents, being electron-withdrawing, would generally make the aromatic system more amenable to reduction by accepting electrons. However, detailed experimental studies on the specific reduction pathways and products for this compound have not been reported in the reviewed scientific literature.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. documentsdelivered.com The reactivity of fluorinated aromatic compounds in these reactions is of significant interest. While specific studies on this compound are not abundant, the principles can be extrapolated from related systems.
The Hiyama cross-coupling reaction, which utilizes organosilicon reagents, has been successfully applied to the C-F bond functionalization of gem-difluoroalkenes. nih.gov This suggests that under appropriate catalytic conditions, the C-F bonds of this compound could be activated for coupling with various organometallic reagents. The choice of ligand on the palladium catalyst is crucial in controlling the reactivity and selectivity of these transformations. capes.gov.br
Palladium-catalyzed cross-coupling of phenyl fluoroalkanesulfonates with organometallic reagents such as organozinc, organotin, and organoaluminum compounds has been shown to proceed in good yields. semanticscholar.org This indicates that C-F bonds, which are generally less reactive than C-Cl, C-Br, or C-I bonds, can be activated by palladium catalysts. The mechanism of these reactions typically involves the oxidative addition of the C-F bond to the palladium(0) center, followed by transmetalation with the organometallic reagent and reductive elimination to afford the coupled product. The successful coupling of gem-difluorocyclopropanes with gem-diborylalkanes further demonstrates the versatility of palladium catalysis in activating C-F bonds. nih.gov
Below is a table summarizing various palladium-catalyzed cross-coupling reactions of fluorinated compounds, which can serve as a model for the potential reactivity of this compound.
| Fluorinated Substrate | Coupling Partner | Catalyst System | Product Type |
| gem-Difluoroalkenes | Organosiloxanes | Pd(0) catalyst | (E)-Monofluoroalkenes nih.gov |
| Phenyl fluoroalkanesulfonates | Organozinc reagents | Palladium catalyst | Alkylbenzenes semanticscholar.org |
| gem-Difluorocyclopropanes | gem-Diborylalkanes | Palladium catalyst | gem-Diboryl-substituted fluorinated alkenes nih.gov |
In a molecule with multiple reactive sites, such as this compound, achieving chemo- and regioselectivity in cross-coupling reactions is a significant challenge. The two fluorine atoms are in non-equivalent positions (C1 and C6), and their reactivity towards a palladium catalyst may differ. Furthermore, the C-H bonds on the naphthalene ring could also be subject to direct arylation.
The regioselectivity of palladium-catalyzed direct arylation of 5-membered ring heteroaromatics has been shown to be highly dependent on the catalyst, ligands, and reaction conditions. rsc.org Similar principles would apply to this compound, where the choice of ligand can influence which C-F or C-H bond is activated. Ligand-controlled regioselectivity has been demonstrated in the palladium-catalyzed heteroannulation of 1,3-dienes, where different ligands direct the reaction to different positions. nih.gov
Computational studies have been employed to understand and predict the regioselectivity in Heck reactions, suggesting that the relative energies of the post-insertion complexes determine the outcome. chemrxiv.org For this compound, theoretical calculations could predict the relative barriers for oxidative addition at the C1-F and C6-F bonds, providing insight into the likely site of reaction. The electronic and steric environment of the two fluorine atoms will play a key role in determining this selectivity. In dihalogenated N-heteroarenes, it has been shown that sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at a position that is typically less reactive. nsf.gov
The following table outlines factors that can influence the chemo- and regioselectivity in palladium-catalyzed cross-coupling reactions, which would be relevant for this compound.
| Factor | Influence on Selectivity |
| Ligand | Steric and electronic properties of the ligand can direct the catalyst to a specific site. capes.gov.brnih.gov |
| Catalyst Precursor | The nature of the palladium precursor can affect the active catalytic species and its selectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reaction mechanism and selectivity. |
| Base | The choice of base can be critical, particularly in reactions involving C-H activation. |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of product formation. |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is a type of [4+2] cycloaddition. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The naphthalene system can act as a diene in this reaction, although its aromaticity makes it less reactive than non-aromatic dienes. The presence of fluorine substituents on the naphthalene ring will influence its reactivity and selectivity in such reactions.
Kinetics: The rate of a Diels-Alder reaction is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. chemistrysteps.com In this compound, the fluorine atoms are electron-withdrawing, which would lower the energy of the HOMO of the naphthalene diene system, potentially decreasing its reactivity in a normal-electron-demand Diels-Alder reaction. A computational study on substituted naphthalenes indicated that fluoride (B91410) substituents affect the electronic properties of the molecule. iau.ir
Diastereoselectivity: In Diels-Alder reactions involving cyclic dienes, two diastereomeric products, endo and exo, can be formed. chemistrysteps.com The endo product is often favored under kinetic control due to secondary orbital interactions. The stereochemical outcome of the reaction with this compound would depend on the nature of the dienophile and the reaction conditions.
Substituent Effects: Substituents on both the diene and dienophile have a profound effect on the kinetics and selectivity of the Diels-Alder reaction. researchgate.net Studies on the cycloaddition of 1,1-difluoronaphthalen-2(1H)-ones with cyclopentadiene (B3395910) have shown that the substituents play a crucial role in determining the rate and selectivity. researchgate.net A visible-light-mediated dearomative [4+2] cycloaddition of naphthalenes with styrenes has been developed, where an initial C-H functionalization of the naphthalene ring modulates its electronic properties to facilitate the cycloaddition. acs.orgnih.gov This suggests that pre-functionalization of this compound could be a strategy to enhance its reactivity in cycloaddition reactions.
The following table summarizes the expected effects of the fluorine substituents in this compound on its behavior in a [4+2]-cycloaddition reaction.
| Aspect | Effect of Fluorine Substituents | Rationale |
| Reactivity (Kinetics) | Likely decreased in normal-electron-demand reactions. | Fluorine is electron-withdrawing, lowering the HOMO energy of the diene. iau.ir |
| Regioselectivity | Will direct the approach of the dienophile. | The electronic and steric effects of the fluorine atoms at C1 and C6 will influence the regiochemical outcome. |
| Diastereoselectivity | May influence the endo/exo ratio. | The substituents can affect the stability of the transition states leading to the different diastereomers. |
Rationalization of Reactivity and Selectivity using Quantum Chemical Descriptors
A detailed rationalization of the reactivity and selectivity of this compound using quantum chemical descriptors is not available in the current body of scientific literature. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules. Descriptors like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can provide insights into the most probable sites for electrophilic and nucleophilic attack, as well as the susceptibility of C-H bonds to activation.
For this compound, such calculations would be invaluable in predicting which of the six C-H bonds would be most susceptible to activation. The electron-withdrawing nature of the fluorine atoms is expected to influence the electron density distribution across the naphthalene ring system, thereby affecting the acidity and bond dissociation energies of the various C-H bonds. However, without specific computational studies on this compound, any discussion on its reactivity based on these descriptors would be purely speculative.
C-H Activation and Functionalization
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. For difluoronaphthalene derivatives, regioselective C-H functionalization would provide a direct route to valuable substituted fluorinated aromatics.
Regioselective C-H Functionalization Methodologies for Difluoronaphthalene Derivatives
There are currently no published methodologies specifically detailing the regioselective C-H functionalization of this compound. Research on the C-H functionalization of naphthalene derivatives is an active area, with various directing group strategies being employed to control the regioselectivity of reactions catalyzed by transition metals like palladium, rhodium, and iridium. These directing groups are typically installed at a specific position on the naphthalene ring and coordinate to the metal catalyst, bringing it into close proximity to a particular C-H bond.
In the case of this compound, the development of such methodologies would require careful consideration of the electronic effects of the fluorine substituents on the reactivity of the different C-H bonds and the directing group's ability to overcome any inherent electronic preferences. The fluorine atoms could potentially serve as weak coordinating atoms, influencing the regioselectivity of C-H activation, but this has not been experimentally verified for this isomer.
Design and Application of Catalytic Systems for Directed C-H Activation on Fluoronaphthalenes
The design and application of catalytic systems specifically for the directed C-H activation of this compound have not been reported. The development of such systems would likely build upon existing knowledge of C-H activation catalysis. Key considerations would include the choice of the transition metal, the design of the ligand to tune the catalyst's reactivity and selectivity, and the selection of an appropriate directing group.
The presence of fluorine atoms in the substrate can pose challenges and opportunities for catalyst design. The strong C-F bond can be both an asset for stability and a challenge if C-F bond activation becomes a competing pathway. Furthermore, the electronic properties of fluorinated substrates can influence the catalytic cycle, potentially requiring ligands with specific electronic and steric properties to achieve efficient C-H activation. Research in this area for this compound is needed to unlock its potential as a building block in synthetic chemistry.
Advanced Research Applications of 1,6 Difluoronaphthalene in Materials Science and Green Chemistry
Building Blocks for Advanced Organic Materials
The distinct electronic characteristics of the carbon-fluorine bond, specifically its high bond strength and the strong electronegativity of fluorine, make 1,6-difluoronaphthalene an attractive building block for a variety of advanced organic materials. These properties can be harnessed to fine-tune the frontier molecular orbital energies, influence intermolecular interactions, and enhance the stability of the resulting materials.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings, which are of significant interest in materials science for their semiconducting properties. nii.ac.jpresearchgate.net The synthesis of novel PAHs with tailored functionalities is a continuous area of research. Fluorinated PAHs, in particular, are gaining attention due to the unique properties imparted by fluorine substituents. nii.ac.jp
While direct, documented examples of this compound as a starting material for larger PAHs are not prevalent in the reviewed literature, the principles of PAH synthesis suggest its potential utility. Methods such as the Diels-Alder reaction and various cross-coupling reactions are commonly employed to construct extended π-systems. mdpi.com For instance, fluorinated building blocks can be utilized in cycloaddition reactions to create larger, functionalized aromatic structures. mdpi.com The presence of fluorine atoms in the naphthalene (B1677914) core can influence the regioselectivity and reactivity of these synthetic transformations.
The synthesis of pinpoint-difluorinated PAHs has been achieved through methods like the cyclization of 1,1-difluoro-1-alkenes, demonstrating that fluorinated precursors can be effectively used to build complex aromatic systems. nii.ac.jp It is conceivable that this compound could serve as a valuable precursor in similar synthetic strategies, leading to the formation of novel, larger PAHs with specific fluorine substitution patterns that could influence their electronic and physical properties.
Applications in Organic Electronics: Semiconductor Properties (n-type/p-type) and Organic Field-Effect Transistor (OFET) Devices
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. mdpi.com The performance of these devices is largely dependent on the semiconductor material used, which can be either p-type (hole-transporting) or n-type (electron-transporting). rsc.org While a wide range of p-type organic semiconductors have been developed, high-performance and stable n-type materials are less common. rsc.orgrsc.org
The introduction of fluorine atoms into an organic molecule is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect is due to the high electronegativity of fluorine. A lower LUMO level is a key requirement for an organic material to function as an n-type semiconductor, as it facilitates the injection of electrons from the electrodes and enhances the material's stability against oxidation in air.
Research on naphthalene diimides (NDIs) has shown that core fluorination leads to promising n-type semiconductor characteristics. researchgate.net While specific experimental data on the semiconductor properties of this compound is limited in the available literature, it is reasonable to infer its potential as an n-type material or a building block for n-type semiconductors. The two fluorine atoms on the naphthalene core would be expected to lower its LUMO energy level, making it more suitable for electron transport.
The table below illustrates the general effect of fluorination on the electronic properties of aromatic semiconductors.
| Property | Effect of Fluorination | Implication for OFETs |
| LUMO Energy Level | Lowered | Facilitates electron injection, promoting n-type behavior. |
| HOMO Energy Level | Lowered | Increases stability against oxidation (air stability). |
| Intermolecular Interactions | Can lead to closer π-stacking | Potentially enhances charge carrier mobility. |
| Solubility | Often increased in organic solvents | Improves processability for device fabrication. |
This table presents generalized trends observed in fluorinated organic semiconductors.
The development of OFETs based on this compound or its derivatives could lead to devices with improved air stability and n-type performance, addressing a significant challenge in the field of organic electronics.
Design of Liquid Crystalline Materials and Optoelectronic Applications
Liquid crystals (LCs) are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. nih.gov Their ability to be manipulated by external electric or magnetic fields makes them invaluable in display technologies and other optoelectronic applications. mdpi.commdpi.com The design of new liquid crystalline materials with specific properties is an active area of research.
Naphthalene-based molecules have been incorporated into the design of liquid crystals, often forming the rigid core of the mesogenic (liquid crystal-forming) molecule. semanticscholar.orgdntb.gov.ua The introduction of fluorine atoms into the molecular structure can significantly influence the mesomorphic (liquid crystalline) behavior. Fluorine's high electronegativity and the polarity of the C-F bond can alter intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which are crucial for the formation of liquid crystalline phases.
Furthermore, the fluorine substituents can affect the material's dielectric anisotropy and optical properties, which are critical for their application in optoelectronic devices. mdpi.com While specific studies on liquid crystals containing the this compound moiety were not identified in the search results, the general principles of liquid crystal design suggest that its incorporation could lead to materials with novel phase behaviors and enhanced performance in applications such as high-frequency displays and optical sensors.
Utilization in Chiral Sensors and Controlled Supramolecular Architectures
Chiral recognition, the ability to distinguish between enantiomers (mirror-image isomers) of a chiral molecule, is of great importance in pharmaceuticals, agrochemicals, and biological systems. nih.gov Chiral sensors are devices designed to selectively detect one enantiomer over the other. semanticscholar.org Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the design of such sensors. researchgate.net
Naphthalene-based structures have been utilized in the development of chiral supramolecular architectures. researchgate.net The rigid and planar nature of the naphthalene ring system provides a scaffold for the attachment of chiral recognition units and signaling components. The introduction of fluorine atoms, as in this compound, can introduce specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited in the design of controlled supramolecular assemblies.
While direct applications of this compound in chiral sensors have not been extensively reported, its potential lies in its ability to act as a core unit that can be functionalized with chiral pendants. The fluorine atoms could play a role in directing the self-assembly process and modulating the electronic and photophysical properties of the resulting supramolecular structure upon binding with a chiral guest molecule. This could lead to the development of highly selective and sensitive chiral sensors. nih.govsemanticscholar.org
Catalysis and Environmental Remediation Research
The unique electronic properties of fluorinated organic compounds also make them interesting candidates for applications in catalysis and environmental science.
Role of Fluorinated Naphthalenes in the Development of Novel Catalytic Systems
In the field of catalysis, the ligands coordinated to a metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. The electronic properties of the ligand can be fine-tuned to optimize the performance of the catalyst. Fluorinated organic molecules, when used as ligands, can significantly influence the electronic environment of the metal center.
The strong electron-withdrawing nature of fluorine atoms can decrease the electron density on the naphthalene ring system in this compound. If this moiety is incorporated into a ligand that coordinates to a transition metal, it would be expected to make the metal center more electrophilic. This increased electrophilicity can enhance the metal's reactivity in certain catalytic reactions, such as oxidation or polymerization.
Development of Functionalized π-Systems
The unique electronic properties of fluorinated aromatic compounds make them highly attractive building blocks for the development of advanced functional materials. This compound, with its defined substitution pattern, offers a versatile platform for the synthesis of novel π-conjugated systems with tailored optoelectronic properties.
Naphthalene diimides (NDIs) are a class of electron-deficient organic compounds that have been extensively investigated for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms into the NDI core is a powerful strategy to enhance their electron-accepting properties and improve device performance and stability.
While the direct use of this compound in the synthesis of the NDI core has not been widely reported, the introduction of fluorine at the 1 and 6 positions of the naphthalene backbone can be envisioned through multi-step synthetic routes. However, the more common and established methods for preparing fluorinated NDIs involve either the post-synthetic fluorination of a pre-formed NDI core or the use of fluorinated starting materials in the condensation reaction to form the diimide.
One prevalent method involves the synthesis of dibromo- or tetrachloro-naphthalene diimides, followed by a nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as cesium fluoride (CsF), to introduce the fluorine atoms onto the naphthalene core. This halogen-exchange reaction allows for the preparation of a range of di- and tetra-fluorinated NDI derivatives.
Another synthetic approach involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) with fluorinated primary amines. This method introduces fluorine atoms onto the imide side chains, which can also significantly influence the electronic properties and self-assembly behavior of the resulting NDI analogs.
The design of fluorinated NDI analogs often targets specific electronic and morphological characteristics. For instance, the introduction of fluorine can lead to more favorable molecular packing in the solid state, which is crucial for efficient charge transport in OFETs.
Table 2: Common Synthetic Strategies for Fluorinated Naphthalene Diimides
| Synthetic Strategy | Description |
| Halogen Exchange | Substitution of bromine or chlorine atoms on a pre-formed NDI core with fluorine using a fluoride salt. |
| Condensation with Fluorinated Amines | Reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with fluorinated primary amines to introduce fluorine on the imide side chains. |
The precise placement of fluorine atoms on the naphthalene core of NDIs provides a powerful tool for tuning their electronic properties. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which significantly lowers the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).
A lower LUMO level is highly desirable for n-type semiconductor materials as it facilitates electron injection from common electrodes and enhances the air stability of the material by making it more resistant to oxidation. Research has shown a clear trend of decreasing LUMO energy with an increasing number of fluorine substituents on the NDI core.
The position of the fluorine atoms also plays a crucial role. For instance, fluorination at the 2, 3, 6, and 7 positions of the NDI core leads to a significant stabilization of the LUMO level. While direct synthesis of 1,6-difluoro-substituted NDIs is not the most common route, the principles of fluorine substitution at these positions can be extrapolated. The electron-withdrawing effect of fluorine at the 1 and 6 positions would also be expected to lower the LUMO energy, though the magnitude of this effect would depend on the specific molecular architecture.
Furthermore, the introduction of fluorine can influence the intramolecular and intermolecular interactions. The potential for C-F···H and F···F interactions can direct the self-assembly of NDI molecules into specific packing motifs, which in turn affects the charge transport properties of the material. By strategically controlling the number and position of fluorine substituents, researchers can fine-tune the electronic properties, solid-state packing, and ultimately, the performance of NDI-based electronic devices.
Table 3: Effect of Fluorine Substitution on the Electronic Properties of Naphthalene Diimides
| Property | Effect of Fluorine Substitution | Rationale |
| LUMO Energy Level | Lowered | Strong inductive electron-withdrawing effect of fluorine. |
| Electron Affinity | Increased | Lowered LUMO energy leads to a higher electron affinity. |
| Air Stability | Improved | Lowered LUMO makes the material more resistant to oxidation. |
| Molecular Packing | Influenced | Potential for C-F···H and F···F intermolecular interactions. |
Q & A
Basic Research Questions
Q. What are the most reliable computational methods to model the electronic structure of 1,6-difluoronaphthalene, and how do fluorine substituents influence its reactivity?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended for accurate thermochemical predictions. Fluorine's electron-withdrawing effects reduce π-electron density in the naphthalene ring, increasing electrophilic substitution barriers. Basis sets like 6-311++G(d,p) should be used for geometry optimization .
- Validation : Compare computed dipole moments, bond lengths, and HOMO-LUMO gaps with experimental X-ray crystallography or spectroscopic data (if available).
Q. How can I synthesize this compound with high regioselectivity, and what catalysts are optimal?
- Synthetic Route : Start with naphthalene derivatives (e.g., 1,6-dihydroxynaphthalene) and employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions may stabilize intermediates .
- Purity Control : Use GC-MS or HPLC with fluorinated-phase columns to confirm regiochemical purity. Monitor for byproducts like 1,2- or 1,5-isomers.
Q. What analytical techniques are suitable for detecting trace this compound in environmental samples?
- Method : Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) achieves detection limits <1 ppb. Fluorine’s electronegativity enhances sensitivity in electron-capture detectors (ECD) .
- Calibration : Use deuterated analogs (e.g., this compound-d4) as internal standards to correct for matrix effects.
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents impact intermolecular interactions in this compound-based crystal engineering?
- Crystallographic Analysis : Perform single-crystal X-ray diffraction to map C-F···H-C and π-stacking interactions. Fluorine’s small atomic radius allows tighter packing, while its electronegativity polarizes adjacent bonds .
- Data Interpretation : Use Mercury CSD software to quantify intermolecular distances and angles. Compare with non-fluorinated analogs (e.g., 1,6-dimethylnaphthalene) .
Q. What strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Approach : Conduct species-specific metabolic profiling (e.g., human vs. rodent liver microsomes) to identify reactive intermediates. Fluorine’s metabolic stability may reduce acute toxicity but enhance bioaccumulation .
- Statistical Tools : Apply Hill slope models to dose-response curves and prioritize data from ATSDR/NTP/EPA joint guidelines for harmonization .
Q. How can I separate and quantify this compound from its structural isomers using advanced chromatographic methods?
- Optimization : Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC. Isocratic elution with acetonitrile/water (70:30) at 0.8 mL/min resolves 1,6- and 1,5-isomers within 15 minutes .
- Validation : Cross-validate with NMR (¹⁹F NMR chemical shifts differ by ~2 ppm between isomers) .
Q. What role does this compound play in photoinduced electron-transfer reactions for organic photovoltaics?
- Experimental Design : Perform femtosecond transient absorption spectroscopy to track charge-separation kinetics. Fluorine’s inductive effects stabilize radical anions, enhancing electron mobility .
- Benchmarking : Compare with perfluorinated analogs (e.g., octafluoronaphthalene) to isolate fluorine’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
